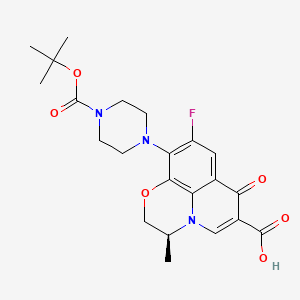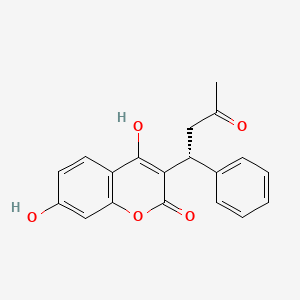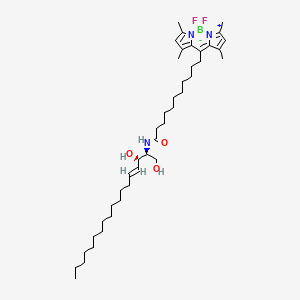
4'-Pivaloyloxy Toremifene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4’-Pivaloyloxy Toremifene is a biochemical used for proteomics research . It has a molecular formula of C31H36ClNO3 and a molecular weight of 506.08 .
Molecular Structure Analysis
The molecular structure of 4’-Pivaloyloxy Toremifene is represented by the formula C31H36ClNO3 . This indicates that it contains 31 carbon atoms, 36 hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms.Safety and Hazards
The safety data sheet for toremifene, a similar compound, indicates that it is harmful if swallowed and causes serious eye damage . It is recommended to wash hands and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product . It is also advised to wear protective gloves, clothing, eye protection, and face protection .
properties
| { "Design of the Synthesis Pathway": "The synthesis of '4'-Pivaloyloxy Toremifene' can be achieved through the acylation of toremifene with pivaloyl chloride. This reaction can be carried out using a suitable solvent and a base catalyst. The resulting product can be purified through recrystallization or column chromatography.", "Starting Materials": [ "Toremifene", "Pivaloyl chloride", "Base catalyst", "Suitable solvent" ], "Reaction": [ "Step 1: Dissolve toremifene in a suitable solvent.", "Step 2: Add a base catalyst to the solution and stir.", "Step 3: Slowly add pivaloyl chloride to the solution while stirring.", "Step 4: Heat the mixture to reflux and stir for a few hours.", "Step 5: Cool the mixture and extract the product with a suitable solvent.", "Step 6: Purify the product through recrystallization or column chromatography." ] } | |
CAS RN |
1798397-87-1 |
Molecular Formula |
C31H36ClNO3 |
Molecular Weight |
506.083 |
IUPAC Name |
[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C31H36ClNO3/c1-31(2,3)30(34)36-27-17-11-23(12-18-27)28(19-20-32)29(24-9-7-6-8-10-24)25-13-15-26(16-14-25)35-22-21-33(4)5/h6-18H,19-22H2,1-5H3/b29-28- |
InChI Key |
FVPGMEKMGGWRFW-ZIADKAODSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)CCCl |
synonyms |
4-[(4Z)-3-Chloro-1-[[4-[2-[(dimethyl)amino]ethoxy]phenyl]phenylmethylene]propyl]-1-pivaloylphenol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



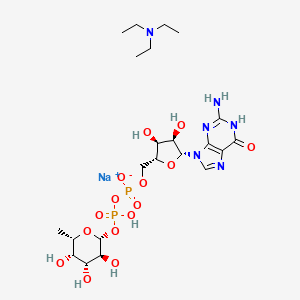
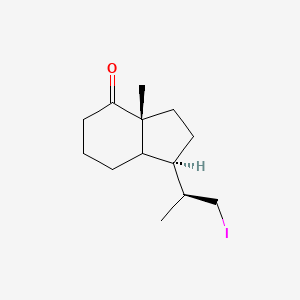

![(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone](/img/structure/B590313.png)

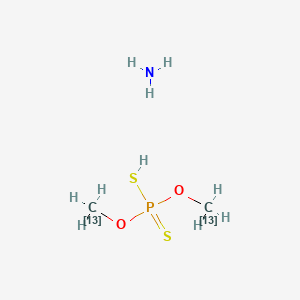
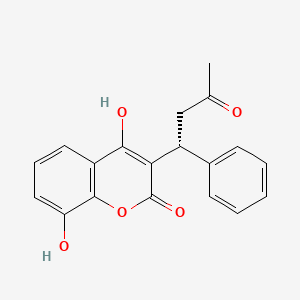
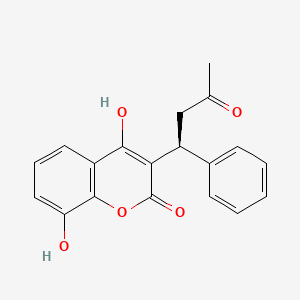
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one](/img/structure/B590320.png)
